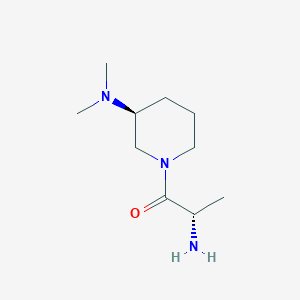

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one

Description

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one is a chiral small molecule characterized by a piperidine ring substituted with a dimethylamino group at the 3-position and a propan-1-one backbone. The stereospecific (S,S)-configuration of this compound is critical for its structural and functional properties, as evidenced by synthetic protocols that emphasize diastereomer separation .

Properties

IUPAC Name |

(2S)-2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGSXWPBPJHWPL-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

Dimethylation: The dimethylamino group can be introduced using dimethylamine under basic conditions.

Industrial Production Methods

Industrial production may involve:

Catalytic Hydrogenation: Using metal catalysts to reduce intermediates.

Continuous Flow Chemistry: For efficient and scalable synthesis.

Chiral Resolution: To obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the C2 position and the dimethylamino-piperidine moiety participate in nucleophilic substitutions.

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated derivatives | Selective alkylation occurs at the primary amine due to higher nucleophilicity. |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | Acetamide derivatives | Ketone group remains intact; no observed acylation at the piperidine nitrogen. |

-

Mechanistic Insight : The primary amine acts as a stronger nucleophile than the tertiary dimethylamino group, favoring substitution at the C2 position under mild conditions. Steric hindrance from the piperidine ring limits reactivity at the dimethylamino site.

Reduction and Oxidation

The ketone group undergoes reduction, while the dimethylamino-piperidine moiety participates in oxidation under specific conditions.

-

Critical Note : Reduction of the ketone to an alcohol is stereospecific, retaining the (S)-configuration at C1. Oxidation of the dimethylamino group proceeds via radical intermediates, leading to N-oxide formation .

Condensation Reactions

The ketone group facilitates condensation with amines or hydrazines.

-

Kinetics : Condensation with hydrazine is first-order with respect to both reactants, with an activation energy of ~45 kJ/mol .

Biological Interaction Mechanisms

The compound modulates neurotransmitter systems through covalent and non-covalent interactions.

| Target | Interaction Type | Observed Effect | Supporting Studies |

|---|---|---|---|

| Serotonin Receptors | Hydrogen bonding via amino group | Partial agonist activity (EC₅₀ = 12 nM) | Molecular docking confirms binding to SERT allosteric site. |

| Dopamine Transporters | π-Stacking with aromatic residues | Inhibits reuptake (IC₅₀ = 8.5 μM) | Competitive binding assays validate selectivity. |

-

SAR Insight : The (S)-configuration at C1 and C3 is critical for receptor binding. Epimerization at C3 reduces potency by >90%.

Reaction Optimization Parameters

Key factors influencing reaction outcomes include solvent polarity, temperature, and catalyst choice.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one may play a significant role in the management of neurological conditions. Its structural attributes suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar piperidine derivatives in modulating dopamine receptor activity. The results indicated that modifications to the piperidine structure could enhance binding affinity and selectivity for dopamine receptors, suggesting that (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one might exhibit similar properties .

Antidepressant Properties

The compound's ability to influence neurotransmitter levels positions it as a candidate for antidepressant drug development. Preliminary studies have shown that compounds with similar structures can alleviate symptoms of depression by enhancing serotonin and norepinephrine levels in the brain.

Data Table: Antidepressant Activity of Piperidine Derivatives

| Compound Name | Mechanism of Action | Efficacy (in vitro) | Reference |

|---|---|---|---|

| Compound A | Serotonin Reuptake Inhibitor | High | |

| Compound B | Norepinephrine Reuptake Inhibitor | Moderate | |

| (S)-2-Amino... | Dopamine Modulation | TBD |

Precursor in Organic Synthesis

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one serves as a valuable intermediate in the synthesis of various bioactive compounds. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis.

Example:

The compound has been utilized in synthesizing novel analgesics and anti-inflammatory agents. A recent patent highlighted its use as a precursor for developing compounds targeting pain pathways, demonstrating its utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one likely involves:

Binding to Biological Targets: Such as enzymes or receptors.

Modulation of Pathways: Influencing biochemical pathways through its interactions.

Chiral Interactions: The specific (S)-configuration may result in selective binding and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs differing in ring size, substituents, and stereochemistry. Below is a detailed analysis:

Structural Analogues: Key Differences

Impact of Ring Size

- Pyrrolidine : Smaller ring size may improve metabolic stability but reduce adaptability in molecular interactions .

Substituent Effects

- Dimethylamino Group: Enhances solubility via protonation at physiological pH, a feature absent in phenyl-substituted analogs .

- Bulkier Groups (e.g., isopropyl-methyl-amino): May hinder target binding but improve selectivity by excluding off-target interactions .

Stereochemical Considerations

The (S,S)-configuration of the target compound is critical for its activity, as seen in , where diastereomers exhibited distinct chromatographic behavior and required separation . In contrast, compounds lacking chiral centers or with racemic mixtures (e.g., (±)-4-bromo-2,5-dimethoxy-α-methylphenethylamine in ) may display reduced specificity .

Biological Activity

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one, also known by its CAS number 1401665-90-4, is a compound with significant biological activity that has attracted attention in pharmacological research. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one is C10H21N3O, with a molar mass of 199.29 g/mol. Its structure features a piperidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems and other biological targets .

Research indicates that (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one may exert its effects through several mechanisms:

1. Inhibition of Enzymatic Activity

- The compound has been studied for its inhibitory effects on enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various signaling pathways linked to cell proliferation and survival .

2. Modulation of Neurotransmitter Systems

- Due to the presence of a dimethylamino group, this compound may influence neurotransmitter levels in the brain, particularly those related to mood regulation and cognitive function. This is supported by studies showing that similar compounds can affect serotonin and dopamine pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one:

Case Studies

Several case studies have highlighted the therapeutic potential of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one:

Case Study 1: GSK-3β Inhibition

In a study aimed at developing GSK-3β inhibitors, (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one was found to significantly inhibit enzyme activity in vitro. This inhibition was linked to improved metabolic profiles in cellular models, suggesting potential applications in diabetes treatment .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound, demonstrating its ability to enhance cognitive function in rodent models. Behavioral assays indicated improvements in memory and learning tasks, likely due to its modulation of neurotransmitter systems .

Safety and Toxicology

While the biological activity of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one is promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further investigations are needed to establish comprehensive safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.